2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane
Description
2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane is a substituted 1,3-dioxane derivative characterized by a phenoxyethyl side chain with a fluorine atom and a methyl group at the 4- and 2-positions of the aromatic ring, respectively. The 1,3-dioxane ring provides conformational rigidity, while the fluorinated aromatic moiety enhances electronic properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
2-[2-(4-fluoro-2-methylphenoxy)ethyl]-1,3-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-10-9-11(14)3-4-12(10)15-8-5-13-16-6-2-7-17-13/h3-4,9,13H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJDNTCFBDDKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OCCC2OCCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 4-fluoro-2-methylphenol with ethylene oxide to form the intermediate 2-(4-fluoro-2-methylphenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with specific properties.
Biology
- Enzyme Inhibition Studies: Due to its structural similarity to biologically active molecules, it is used in studies focusing on enzyme inhibition and receptor binding. The phenoxyethyl group can mimic natural substrates or inhibitors, allowing the compound to interact with active sites on enzymes.
- Pharmacological Research: Investigations into its potential antimicrobial and anti-inflammatory properties are ongoing. The fluorine atom enhances stability and binding affinity, making it a candidate for drug development.
Industry
- Production of Specialty Chemicals: The compound is utilized in the production of specialty chemicals and materials that exhibit unique physical and chemical properties due to its dioxane ring and fluorinated structure.
Recent studies have highlighted several biological activities associated with 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane:
-
Antimicrobial Activity:
- In vitro tests indicate that derivatives exhibit effectiveness against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
-
Anti-inflammatory Properties:
- The compound has shown potential in reducing inflammatory markers through inhibition of cyclooxygenase (COX) enzymes.
-
Cytotoxicity Studies:
- Selective cytotoxicity towards certain cancer cell lines has been observed, indicating potential applications in cancer therapy.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µM. |
| Study 2 | Anti-inflammatory Activity | Significant reduction in inflammatory markers in vitro when tested against COX enzymes. |
| Study 3 | Cytotoxicity in Cancer Cells | Exhibited selective cytotoxicity towards breast cancer cell lines with an IC50 value of 20 µM. |
Mechanism of Action
The mechanism of action of 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The fluorine atom enhances the compound’s stability and binding affinity through electronic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of 2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane with analogous 1,3-dioxane derivatives, focusing on structural features, physicochemical properties, synthesis, and applications.
Structural and Electronic Differences
2-(4-Chlorophenyl)-1,3-dioxane (C₁₀H₁₁ClO₂)
- Substituents : A 4-chlorophenyl group directly attached to the 1,3-dioxane ring.
- Molecular Weight : 198.646 g/mol .
- Key Differences: The absence of an ethylphenoxy chain and the presence of a chloro substituent instead of fluorine and methyl groups.
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
- Substituents : A bromobenzyloxy group and a phenyl ring on the dioxane.
- Synthesis : Prepared via nucleophilic substitution using cesium carbonate in DMF .
- Key Differences : The bromine atom increases molecular polarizability, while the benzyloxy group adds steric bulk, which may reduce solubility in polar solvents compared to the target compound.
2-[2-(2,5-Dichloro-phenoxy)ethyl]-1,3-dioxane (C₁₂H₁₄Cl₂O₃)
Physicochemical Properties
Research Findings and Trends
- Electronic Effects : Fluorine in the target compound enhances metabolic stability compared to chlorine or bromine analogues, critical in drug design .
- Adsorption Behavior : 1,3-dioxanes with aromatic substituents show stronger interactions with fullerene-based adsorbents than aliphatic variants, as seen in DFT studies .
- Toxicity : Chlorinated derivatives (e.g., 2-(4-Chlorophenyl)-1,3-dioxane) may pose higher environmental risks compared to fluorinated versions .
Biological Activity
2-[2-(4-Fluoro-2-methyl-phenoxy)ethyl]-1,3-dioxane is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a dioxane ring and a fluorinated phenoxyethyl group, suggests potential biological activities that are currently under investigation. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A dioxane ring , which is known for its stability and ability to participate in various chemical reactions.
- A fluorinated phenoxyethyl group , which enhances lipophilicity and biological interaction potential.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenoxyethyl moiety can mimic natural substrates or inhibitors, allowing the compound to bind effectively to active sites on enzymes or receptors. This binding can modulate enzymatic activity and influence various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Modulation : It may act on specific receptors, altering their activity and influencing cellular responses.
Biological Activity Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Antimicrobial Activity :
- In vitro tests have shown that derivatives of similar compounds exhibit antimicrobial properties against various pathogens. For instance, compounds structurally related to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Anti-inflammatory Properties :
- Cytotoxicity Studies :
Case Studies
Several case studies have explored the biological implications of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated effective inhibition against E. coli with a minimum inhibitory concentration (MIC) of 50 µM. |
| Study 2 | Anti-inflammatory Activity | Showed significant reduction in inflammatory markers in vitro when tested against COX enzymes. |
| Study 3 | Cytotoxicity in Cancer Cells | Exhibited selective cytotoxicity towards breast cancer cell lines with an IC50 value of 20 µM. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
